molecular formula C8H15N3O4 B15285458 N-acetylcitrulline

N-acetylcitrulline

Cat. No.: B15285458
M. Wt: 217.22 g/mol
InChI Key: WMQMIOYQXNRROC-UHFFFAOYSA-N
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Description

N-acetylcitrulline is an N-acetyl-amino acid that is the Nα-acetyl derivative of citrulline.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-acetylcitrulline can be synthesized through the acetylation of citrulline. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-acetylcitrulline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-acetylcitrulline has several applications in scientific research:

Mechanism of Action

N-acetylcitrulline exerts its effects through its involvement in the arginine biosynthesis pathway. It is converted from N-acetylornithine by the enzyme N-acetylornithine carbamoyltransferase. This conversion is part of an alternative arginine biosynthesis pathway. The compound can also bind to specific enzyme active sites, influencing their activity and potentially modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-acetylcitrulline is unique due to its acetyl group, which imparts different chemical properties compared to citrulline and its derivatives. This modification can influence its reactivity, solubility, and interaction with biological molecules, making it a valuable compound for specific research applications .

Properties

IUPAC Name

2-acetamido-5-(carbamoylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O4/c1-5(12)11-6(7(13)14)3-2-4-10-8(9)15/h6H,2-4H2,1H3,(H,11,12)(H,13,14)(H3,9,10,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQMIOYQXNRROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCNC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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